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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

annealed titanium disilicide (TiSi₂) films. The information provided is intended to help users

understand and control the surface roughness of these films during experimental procedures.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the surface roughness of annealed titanium
disilicide films?

A1: The surface roughness of annealed TiSi₂ films is primarily influenced by the following

factors:

Annealing Temperature: This is the most critical factor. Higher annealing temperatures

promote the transition from the smoother, metastable C49 phase of TiSi₂ to the rougher,

stable C54 phase.[1][2]

Initial Titanium (Ti) Film Thickness: Thinner Ti films generally require higher temperatures to

transition to the C54 phase, which can lead to increased surface roughness and

agglomeration.[1][3]

Substrate Type and Orientation: The underlying substrate, typically single-crystal silicon,

affects the silicide formation. TiSi₂ films formed on Si(100) substrates tend to be rougher than

those formed on Si(111) substrates.[1][4]
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Annealing Ambient: The gas used during annealing (e.g., nitrogen, helium) can influence the

reaction and the final surface morphology. A nitrogen atmosphere can help prevent

agglomeration.[5][6]

Annealing Ramp Rate: The rate at which the temperature is increased during annealing can

also play a role in the final film structure and roughness.[6]

Q2: What is the C49 to C54 phase transition and how does it affect surface roughness?

A2: Titanium disilicide exists in two primary crystalline structures: the metastable C49 phase

and the stable C54 phase. The C49 phase typically forms at lower annealing temperatures

(around 450-650°C) and has a higher electrical resistivity. As the annealing temperature

increases (typically above 650°C), the C49 phase transforms into the C54 phase, which has a

lower resistivity.[2] This phase transition is a key reason for increased surface roughness. The

nucleation and growth of the C54 grains from the C49 matrix leads to a rougher surface

morphology.[1]

Q3: What is agglomeration and how can it be prevented?

A3: Agglomeration is the morphological degradation of the TiSi₂ film at high temperatures

(typically above 900°C), where the film becomes discontinuous and forms isolated islands.[5]

This phenomenon is driven by the system's attempt to reduce its overall surface and interfacial

energy.[5] Agglomeration leads to a dramatic increase in surface roughness and sheet

resistance.[5] To prevent agglomeration, it is crucial to control the annealing temperature and

time. Using a nitrogen atmosphere during annealing can also help suppress agglomeration by

forming a titanium nitride (TiN) surface layer that stabilizes the film.[5]
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Issue Potential Cause Troubleshooting Steps

High Surface Roughness Formation of the C54 phase.

Optimize the annealing

temperature to be just

sufficient for the C49 to C54

transition without excessive

grain growth. For applications

where the lowest possible

roughness is critical and higher

resistivity is acceptable,

consider processing at

temperatures that favor the

C49 phase.

Agglomeration of the TiSi₂ film.

Reduce the final annealing

temperature to below 900°C.

[5] Shorten the annealing time

at the peak temperature.

Anneal in a nitrogen

atmosphere to form a

stabilizing TiN cap layer.[5]

Initial Ti film is too thin.

For very thin films, the C49 to

C54 transition temperature is

higher, increasing the risk of

agglomeration. Consider

increasing the initial Ti film

thickness if the process allows.

Film Delamination or Peeling High intrinsic stress in the film.

Optimize the deposition

parameters of the initial Ti film

to reduce stress. Control the

annealing and cooling rates to

minimize thermal stress.

Poor adhesion of the initial Ti

film.

Ensure the silicon substrate is

properly cleaned before Ti

deposition to remove any

native oxide or contaminants.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.globalsino.com/EM/page146.html
https://www.globalsino.com/EM/page146.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inconsistent Sheet Resistance
Incomplete C49 to C54 phase

transition.

Increase the annealing

temperature or duration to

ensure a complete

transformation to the low-

resistivity C54 phase.

Non-uniform film thickness.

Calibrate and optimize the

titanium deposition process to

ensure uniform film thickness

across the wafer.

Presence of voids or defects in

the film.

Investigate the deposition and

annealing conditions. Voids

can form due to mass transport

discrepancies during

silicidation.[7]

Data Presentation
Table 1: Qualitative Effect of Annealing Temperature and Film Thickness on TiSi₂ Properties

Parameter

Low Annealing

Temperature (e.g.,

600°C)

High Annealing

Temperature (e.g.,

800°C)

Very High Annealing

Temperature (e.g.,

>900°C)

Dominant Phase C49-TiSi₂ C54-TiSi₂
C54-TiSi₂ with

agglomeration

Relative Surface

Roughness
Low High Very High (islanding)

Relative Sheet

Resistance
High Low Increases significantly

Table 2: Influence of Substrate and Ti Film Thickness on C49-to-C54 Transition
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Initial Ti Thickness Substrate

Approximate C49-to-

C54 Transition

Temperature Range

General Observation

on Surface

Morphology

Thick (e.g., > 20 nm) Si(100) 600 - 700°C[2]
Becomes rough after

transition.

Thin (e.g., < 20 nm) Si(100) 700 - 800°C[4]

Higher transition

temperature can lead

to more pronounced

roughness and

islanding.[4]

Thin (e.g., < 20 nm) Si(111) > 700 - 800°C[2]

The interface can

become smooth and

flat after the transition

to the C54 phase.[1]

Experimental Protocols
Key Experiment: Two-Step Annealing for Titanium Silicide Formation (Salicide Process)

This is a common method used to form self-aligned silicide (salicide) for contacts in

microelectronics.

Substrate Preparation:

Start with a clean silicon wafer (e.g., Si(100) or Si(111)).

Perform a standard RCA clean or an HF dip to remove the native oxide layer immediately

before loading into the deposition system.

Titanium Deposition:

Deposit a thin film of titanium onto the silicon substrate using a physical vapor deposition

(PVD) method such as sputtering or electron-beam evaporation.
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The thickness of the deposited Ti film will determine the final TiSi₂ thickness

(approximately 2.5 nm of TiSi₂ is formed for every 1 nm of Ti).

First Annealing Step (Formation of C49-TiSi₂):

Transfer the wafer to a rapid thermal annealing (RTA) system.

Anneal at a temperature between 600°C and 700°C for 20-60 seconds in a nitrogen (N₂)

or argon (Ar) atmosphere. This step forms the high-resistivity C49-TiSi₂ phase where the

Ti is in contact with the silicon. The nitrogen ambient will also form a thin TiN layer on the

surface of the unreacted titanium.

Selective Etching:

Remove the wafer from the RTA system.

Use a selective wet etch, such as a solution of H₂O₂ and NH₄OH, to remove the unreacted

titanium and the TiN layer from the oxide regions, leaving the TiSi₂ in the contact areas.

Second Annealing Step (Formation of C54-TiSi₂):

Return the wafer to the RTA system.

Perform a second anneal at a higher temperature, typically between 750°C and 850°C, for

20-60 seconds in an N₂ or Ar atmosphere. This step converts the C49-TiSi₂ into the low-

resistivity C54-TiSi₂ phase.

Characterization Techniques:

Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning

Electron Microscopy (SEM).

Phase Identification: X-ray Diffraction (XRD) and Raman Spectroscopy.

Film Thickness and Interface Quality: Transmission Electron Microscopy (TEM) and

Rutherford Backscattering Spectrometry (RBS).[8]

Sheet Resistance: Four-point probe measurements.
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Caption: Experimental workflow for the formation of TiSi₂ films using a two-step annealing

process.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b078298?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Increased Annealing
Temperature

C49 to C54
Phase Transition

drives

Agglomeration
(at >900°C)

can cause

C54 Grain Growth

enables

Increased Surface
Roughness

leads to

significantly increases

Click to download full resolution via product page

Caption: Relationship between annealing temperature and surface roughness in TiSi₂ films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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